REACTION_CXSMILES
|
[C:1]([O:9]O[C:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)(=[O:8])[C:2]1C=CC=C[CH:3]=1.[C:19](O)(C)(C)C>>[CH2:19]=[CH:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1.[C:1]([OH:9])(=[O:8])[CH:2]=[CH2:3] |f:2.3|
|
Name
|
monomer
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then purged with nitrogen for 10-15 min
|
Duration
|
12.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
In the early stages of the reaction, an ice bath
|
Type
|
CUSTOM
|
Details
|
The resulting polymer was isolated
|
Type
|
CUSTOM
|
Details
|
by precipitating in water
|
Type
|
CUSTOM
|
Details
|
drying in a vacuum over (60° C./1 torr)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
25° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |